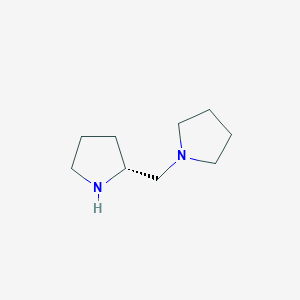
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique isoxazole ring, pyridine moiety, and cinnoline structure. It exhibits significant potential in various scientific research areas due to its diverse biological activities and chemical properties.
Synthetic Routes and Reaction Conditions:
The preparation of this compound involves multi-step synthetic routes, typically starting with commercially available precursors:
Formation of the Isoxazole Ring: This can be achieved via a [3+2] cycloaddition reaction involving a nitrile oxide and an alkyne.
Construction of the Pyridine Ring: Often through condensation reactions using appropriate aldehydes or ketones.
Assembly of the Cinnoline Structure: This usually involves the cyclization of a benzene derivative with nitrogen-containing compounds.
Industrial Production Methods:
For industrial-scale production, optimization of the reaction conditions is crucial to maximize yield and purity. Continuous flow synthesis and the use of automated reactors are often employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often utilizing oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Various substitution reactions, particularly electrophilic and nucleophilic, can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, Chromium trioxide
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Catalysts: Palladium on carbon for hydrogenation reactions
Major Products:
Oxidation typically yields ketones or aldehydes.
Reduction produces alcohols.
Substitution can lead to a variety of functionalized derivatives.
Chemistry:
Catalysis: The compound serves as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Utilized in the design of novel organic materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Exhibits potential as a lead compound for the development of therapeutic agents due to its bioactive moieties.
Biochemical Research: Used as a probe to study enzyme interactions and biochemical pathways.
Industry:
Agriculture: Possible applications in the development of agrochemicals.
Pharmaceuticals: Integral in the synthesis of intermediates for drug development.
Molecular Targets:
The compound interacts with various biological targets, including enzymes and receptors, altering their function.
Potential pathways include inhibition of enzyme activity or modulation of receptor signaling pathways.
Pathways Involved:
Signal Transduction: Modifies intracellular signaling cascades, potentially affecting gene expression and cellular responses.
Metabolic Pathways: May interfere with specific metabolic processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(pyridin-3-yl)isoxazole-3-carboxamide
Uniqueness:
The distinct combination of the isoxazole, pyridine, and cinnoline moieties in this compound offers unique properties that are not observed in the similar compounds listed. Its specific arrangement of functional groups provides unique biological and chemical activities, making it valuable for various applications.
Conclusion
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a multifaceted compound with significant potential across diverse scientific domains. From its synthetic routes to its applications in research and industry, it stands out for its versatility and unique properties.
Propriétés
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18-10-13-4-1-2-6-15(13)22-24(18)9-8-21-19(26)16-11-17(27-23-16)14-5-3-7-20-12-14/h3,5,7,10-12H,1-2,4,6,8-9H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXDSWZPWWUIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)

![4-Methoxy-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2428760.png)


![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride](/img/structure/B2428767.png)


![4-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2428770.png)

![2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)
![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)


